Cas no 126587-35-7 ((S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester)

(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- (S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester
- (S)-METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-5-HYDROXYPENTANOATE
- (S)-Methyl 4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
- (S)-Methyɬ 4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
- (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- (S)-Methyl-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
- methyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate
- SRVJJSKMYILGAM-QMMMGPOBSA-N
- Pentanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-, methyl ester, (4S)-
- 3394AD
- Methyl 4-boc-(S)-amino-5-hydroxypentanoate
- 587M357
- methyl 4(S)-tert-butoxycarbonylamino-5-hydroxyva
- (S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester
- AKOS015894464
- Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-, methyl ester, (4S)-
- Methyl (4S)-4-[(tert-butoxy)carbonylamino]-5-hydroxypentanoate
- 126587-35-7
- Methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate
- CS-0324621
- Methyl(4S)-4-[(tert-butoxy)carbonylamino]-5-hydroxypentanoate
- A921908
- (S)-Methyl4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- AC3557
- methyl 4(S)-tert-butoxycarbonylamino-5-hydroxyvalerate
- Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate
- Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- SCHEMBL385450
- MFCD09271793
- AS-74204
- DB-300116
- (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester
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- MDL: MFCD09271793
- インチ: 1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
- InChIKey: SRVJJSKMYILGAM-QMMMGPOBSA-N
- ほほえんだ: O(C(N([H])[C@]([H])(C([H])([H])O[H])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 247.14200
- どういたいしつりょう: 247.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 84.9
じっけんとくせい
- 密度みつど: 1.104
- PSA: 84.86000
- LogP: 1.21610
(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T205245-50mg |
(S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic Acid Methyl Ester |
126587-35-7 | 50mg |
$ 95.00 | 2022-06-03 | ||
TRC | T205245-10mg |
(S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic Acid Methyl Ester |
126587-35-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D696353-1g |
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate |
126587-35-7 | 95% | 1g |
$240 | 2024-07-20 | |
Chemenu | CM338795-250mg |
methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
126587-35-7 | 95%+ | 250mg |
$148 | 2024-08-02 | |
eNovation Chemicals LLC | Y1130708-1g |
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
126587-35-7 | 95% | 1g |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130708-100mg |
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
126587-35-7 | 95% | 100mg |
$155 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130708-50mg |
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
126587-35-7 | 95% | 50mg |
$145 | 2025-02-20 | |
eNovation Chemicals LLC | Y1130708-100mg |
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
126587-35-7 | 95% | 100mg |
$155 | 2025-02-20 | |
eNovation Chemicals LLC | Y1130708-1g |
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
126587-35-7 | 95% | 1g |
$240 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0701-100mg |
(S)-4-Boc-amino-5-hydroxy-pentanoic acid methyl ester |
126587-35-7 | 97% | 100mg |
¥856.91 | 2024-04-20 |
(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Esterに関する追加情報
Introduction to (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester (CAS No. 126587-35-7)
Introduction
(S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester is a compound with the CAS registry number 126587-35-7. This compound is of significant interest in the fields of organic chemistry, pharmacology, and drug discovery due to its unique structural features and potential biological activities. The molecule combines a tert-butoxycarbonyl (Boc) group, an amino acid moiety, and a methyl ester, making it a versatile building block for various chemical modifications and bioactive molecule syntheses.
Structural Features and Synthesis
The structure of (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester is characterized by its chiral center at the fourth carbon atom, which is critical for its stereochemical properties. The presence of the Boc group provides excellent protection for the amino group during synthetic procedures, while the methyl ester ensures solubility and ease of manipulation. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, making it a valuable intermediate in peptide synthesis and medicinal chemistry.
Recent studies have focused on optimizing the synthesis of this compound using environmentally friendly methodologies. For instance, researchers have employed catalytic asymmetric hydrogenation to achieve high yields of the desired enantiomer. These methods not only enhance the sustainability of chemical processes but also pave the way for large-scale production of this compound for pharmaceutical applications.
Biological Activity and Applications
The biological activity of (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a substrate for enzymes involved in amino acid metabolism, particularly in pathways related to neurotransmitter synthesis. Its role as a precursor in the synthesis of bioactive peptides has been highlighted in several research articles.
In addition to its enzymatic applications, this compound has shown promise in drug delivery systems. The methyl ester group facilitates its incorporation into lipid-based nanoparticles, enhancing drug solubility and bioavailability. Recent research has explored its use as a carrier for anticancer drugs, where it has demonstrated improved targeting efficiency and reduced systemic toxicity.
Future Directions and Research Opportunities
The continued exploration of (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester's properties presents exciting opportunities for innovation in chemical biology and therapeutic development. Future research directions include investigating its role in metabolic pathways, optimizing its use in peptide synthesis, and developing novel drug delivery systems leveraging its unique structural features.
In conclusion, (S)-4-(tert-Butoxy)carbonylamino-5-hydroxypentanoic Acid Methyl Ester (CAS No. 126587-35-7) is a multifaceted compound with significant potential in various areas of chemical and biomedical research. Its structural versatility, combined with recent advancements in synthetic methodologies and biological applications, underscores its importance as a valuable tool in modern chemistry.
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